Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate is an organic compound with the molecular formula C14H16BrF2NO2 It is a derivative of benzoic acid, featuring a bromine atom and a difluorocyclohexylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce quinones.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate involves its interaction with specific molecular targets. The difluorocyclohexylamino group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromobenzoate: Similar in structure but lacks the difluorocyclohexylamino group.
Methyl 2-bromobenzoate: Similar but without the difluorocyclohexylamino group.
2-Bromo-4-methylaniline: Contains a bromine atom and an amino group but differs in the overall structure .
Uniqueness
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate is unique due to the presence of both the bromine atom and the difluorocyclohexylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H16BrF2NO2 |
---|---|
Molekulargewicht |
348.18 g/mol |
IUPAC-Name |
methyl 2-bromo-3-[(4,4-difluorocyclohexyl)amino]benzoate |
InChI |
InChI=1S/C14H16BrF2NO2/c1-20-13(19)10-3-2-4-11(12(10)15)18-9-5-7-14(16,17)8-6-9/h2-4,9,18H,5-8H2,1H3 |
InChI-Schlüssel |
BUQAUGVPBWGTGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)NC2CCC(CC2)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.